4-(4-Diethylaminostyryl)-1-methylpyridinium iodide
Overview
Description
4-(4-Diethylaminostyryl)-1-methylpyridinium iodide is a fluorescent organic cation known for its applications in various scientific fields. This compound is particularly noted for its use as a substrate in the study of organic cation transporters (OCTs) and its role in fluorescence microscopy .
Mechanism of Action
Target of Action
The primary targets of 4-di-2-Asp are monoaminergic neurons . These neurons play a key role in the regulation of the most important functions of the brain and internal organs . The compound has also been used to stain mitochondria of live cells .
Mode of Action
4-di-2-Asp is a fluorescent ligand of membrane transporters of monoamines . It allows staining of living monoaminergic neurons . This compound is also a substrate for OCT1 and OCT2 , which are organic cation transporters.
Biochemical Pathways
The compound interacts with the biochemical pathways of monoaminergic neurons . These neurons are involved in the exchange of monoamines between the cerebrospinal fluid and the brain . The compound’s interaction with these neurons can be used to map their topography and describe their phenotype .
Pharmacokinetics
It is known that the compound can stain living dopaminergic neurons in a primary culture of the mouse embryonic mesencephalon . This suggests that the compound can cross cell membranes and interact with its targets within the cell.
Result of Action
The action of 4-di-2-Asp results in the staining of living monoaminergic neurons . This allows for the study of these neurons’ topography and functional activity . The compound has also been used to stain mitochondria of live cells , indicating its ability to interact with these organelles.
Action Environment
The action of 4-di-2-Asp can be influenced by environmental factors such as temperature . For example, the protonation degree of DMAP derivatives, from which 4-di-2-Asp is derived, has been found to be significantly impacted by temperature .
Biochemical Analysis
Biochemical Properties
4-(4-Diethylaminostyryl)-1-methylpyridinium iodide is known to interact with OCTs, which mediate the uptake of positively charged molecules . It has been found that the uptake of this compound in BeWo cells, a human choriocarcinoma trophoblastic cell line, is not mediated by an OCT .
Cellular Effects
In cellular studies, this compound has been observed to be taken up into cells by a low-affinity, carrier-mediated process . It has been shown to exhibit significant mitochondrial uptake in BeWo cells . Additionally, transport of this compound into the nuclear region of BeWo cells has also been observed, which is likely mediated by a nucleoside transporter .
Molecular Mechanism
It is known that its uptake into cells is dependent on concentration, temperature, membrane potential, and pH . It has been suggested that its uptake is facilitated by distinct pathways in different regions of lung mucosa .
Temporal Effects in Laboratory Settings
It is known that its uptake into cells is a time-dependent process .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not well known. It is known to interact with OCTs, which play a crucial role in the transport of various endogenous and exogenous compounds .
Transport and Distribution
This compound is known to be transported into cells by a low-affinity, carrier-mediated process . It has been observed to exhibit significant mitochondrial uptake in BeWo cells . Additionally, its transport into the nuclear region of BeWo cells has also been observed .
Subcellular Localization
In terms of subcellular localization, this compound has been observed to localize significantly in the mitochondria of BeWo cells . Additionally, its transport into the nuclear region of these cells has also been observed .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Diethylaminostyryl)-1-methylpyridinium iodide typically involves the reaction of 4-(diethylamino)benzaldehyde with 1-methylpyridinium iodide under basic conditions. The reaction proceeds through a condensation mechanism, forming the styryl-pyridinium structure .
Industrial Production Methods
the synthesis likely follows similar routes as laboratory methods, with optimization for scale-up, including the use of continuous flow reactors and automated synthesis systems to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Diethylaminostyryl)-1-methylpyridinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield the corresponding amines .
Scientific Research Applications
4-(4-Diethylaminostyryl)-1-methylpyridinium iodide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-(4-Dimethylaminostyryl)-N-methylpyridinium iodide: Similar in structure but with dimethylamino instead of diethylamino groups.
2-(4-(Dimethylamino)styryl)-N-ethylpyridinium iodide: Another related compound used in fluorescence microscopy.
Uniqueness
4-(4-Diethylaminostyryl)-1-methylpyridinium iodide is unique due to its specific fluorescence properties and its ability to act as a substrate for studying organic cation transporters. Its diethylamino group provides distinct chemical and physical properties compared to similar compounds .
Properties
IUPAC Name |
N,N-diethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N2.HI/c1-4-20(5-2)18-10-8-16(9-11-18)6-7-17-12-14-19(3)15-13-17;/h6-15H,4-5H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPKWLIHFGTFQV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00909746 | |
Record name | N,N-Diethyl-4-[2-(1-methylpyridin-4(1H)-ylidene)ethylidene]cyclohexa-2,5-dien-1-iminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00909746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105802-46-8 | |
Record name | 4-[4-(Diethylamino)styryl]-N-methylpyridinium iodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105802-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Diethylaminostyryl)-N-methylpyridinium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105802468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Diethyl-4-[2-(1-methylpyridin-4(1H)-ylidene)ethylidene]cyclohexa-2,5-dien-1-iminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00909746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Diethylaminostyryl)-N-methylpyridinium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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